molecular formula C20H18N4O4S2 B4289560 2-[(2-morpholin-4-yl-2-oxoethyl)thio]-N-(4-nitrobenzylidene)-1,3-benzothiazol-6-amine

2-[(2-morpholin-4-yl-2-oxoethyl)thio]-N-(4-nitrobenzylidene)-1,3-benzothiazol-6-amine

Cat. No.: B4289560
M. Wt: 442.5 g/mol
InChI Key: DIUHEXJZGAWTBO-UHFFFAOYSA-N
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Description

The compound 2-[(2-morpholin-4-yl-2-oxoethyl)thio]-N-(4-nitrobenzylidene)-1,3-benzothiazol-6-amine features a benzothiazole core substituted at the 6-position with an amine group. The 2-position is modified with a thioether linkage to a morpholino-oxoethyl moiety, while the imine group at the 6-amine forms a Schiff base with 4-nitrobenzaldehyde. This structure combines electron-withdrawing (nitro) and electron-donating (morpholine) groups, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name

1-morpholin-4-yl-2-[[6-[(4-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S2/c25-19(23-7-9-28-10-8-23)13-29-20-22-17-6-3-15(11-18(17)30-20)21-12-14-1-4-16(5-2-14)24(26)27/h1-6,11-12H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUHEXJZGAWTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Differences

Compound Name Core Structure Key Substituents Synthesis Highlights
Target Compound 1,3-Benzothiazole - 6-Amine
- 2-[(2-morpholin-4-yl-2-oxoethyl)thio]
- N-(4-nitrobenzylidene)
Likely involves morpholine acylation and Schiff base formation .
2-[(4-Nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-amine 1,3-Benzothiazole - 6-Amine
- 2-[(4-nitrobenzyl)sulfanyl]
Direct sulfanylation of benzothiazole with nitrobenzyl thiol.
N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole - 5-(4-Methylphenyl)
- N-(4-chlorobenzylidene)
Cyclization and Schiff base condensation.
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 1,2,3-Triazole - Benzo[d]thiazole at 4-position
- 1-(2-nitrophenyl)
Click chemistry between benzothiazole acetonitrile and aryl azides.
N-[5-(4-R-benzyl)thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamides Thiazole - 2-Morpholin-4-yl-thioxoacetamide
- 5-(4-R-benzyl)
Chloroacetylation followed by morpholine substitution.

Functional Group Analysis

  • Morpholine Moieties : The target compound and N-[5-(4-R-benzyl)thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamides utilize morpholine for solubility and as a hydrogen-bond acceptor.
  • Schiff Base (N-arylidene) : Common in the target compound and N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine , this group may facilitate reversible binding to biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-morpholin-4-yl-2-oxoethyl)thio]-N-(4-nitrobenzylidene)-1,3-benzothiazol-6-amine
Reactant of Route 2
Reactant of Route 2
2-[(2-morpholin-4-yl-2-oxoethyl)thio]-N-(4-nitrobenzylidene)-1,3-benzothiazol-6-amine

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